3-nitro-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
3-nitro-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step process. The initial step often includes the nitration of a benzene derivative to introduce the nitro group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The final step involves the coupling of the thiadiazole derivative with a benzamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring or the thiadiazole moiety.
Scientific Research Applications
3-nitro-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: Studied for its antimicrobial and antiviral properties.
Chemical Research: Used as a precursor for the synthesis of other biologically active compounds.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets within cells. For instance, its anticancer activity is attributed to its ability to activate caspase-dependent apoptotic pathways, leading to programmed cell death in cancer cells . The compound may also interact with other cellular proteins and enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Another thiadiazole derivative with similar structural features but different substituents.
3-nitro-N-(3-phenylpropyl)benzamide: A structurally related compound with a different substitution pattern on the benzamide moiety.
Uniqueness
3-nitro-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups and the resulting biological activity. The presence of the nitro group, phenylpropyl substituent, and thiadiazole ring contributes to its distinct chemical properties and potential therapeutic applications.
Properties
IUPAC Name |
3-nitro-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-2-15(12-7-4-3-5-8-12)17-20-21-18(26-17)19-16(23)13-9-6-10-14(11-13)22(24)25/h3-11,15H,2H2,1H3,(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYYVWYLLUXTFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.